

Application Notes and Protocols: Nickel Iodide as a Catalyst in Carbonylation Reactions

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Compound of Interest

Compound Name: Nickel iodide

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These application notes provide a comprehensive overview of the use of **nickel iodide** (NiI_2) as a catalyst in various carbonylation reactions. Nickel, being a more abundant and cost-effective metal than precious metals like palladium and rhodium, offers a sustainable alternative for the synthesis of valuable carbonyl-containing compounds. The protocols and data presented herein are compiled from peer-reviewed scientific literature to aid researchers in the development of efficient and selective carbonylation methodologies.

Introduction to Nickel Iodide-Catalyzed Carbonylations

Nickel-catalyzed carbonylation reactions have emerged as powerful tools in organic synthesis for the introduction of a carbonyl group into organic molecules using carbon monoxide (CO) or a CO surrogate. **Nickel iodide**, often in combination with various ligands, has proven to be a versatile and effective catalyst for the carbonylation of a wide range of substrates, including aryl halides, alcohols, and alkynes. The iodide anion is believed to play a crucial role in the catalytic cycle, facilitating the oxidative addition of the substrate to the nickel center and promoting the overall catalytic activity.

These reactions are pivotal in the synthesis of key structural motifs such as carboxylic acids, amides, esters, and ketones, which are prevalent in pharmaceuticals, agrochemicals, and

materials science. This document details specific applications of **nickel iodide** catalysts in several key carbonylation transformations.

Safety Precautions:

Working with carbon monoxide, a colorless, odorless, and highly toxic gas, requires strict safety measures. All reactions involving CO must be conducted in a well-ventilated fume hood, and the use of a carbon monoxide detector is mandatory.^{[1][2][3]} High-pressure reactions should be performed in appropriate autoclaves with proper shielding. Nickel carbonyl ($\text{Ni}(\text{CO})_4$), a potential intermediate or byproduct, is extremely toxic and volatile and should be handled with extreme caution in a closed system.^{[4][5][6][7][8]} Always consult the relevant safety data sheets (SDS) for all chemicals used and adhere to institutional safety protocols.

Aminocarbonylation of Aryl Halides

The nickel-catalyzed aminocarbonylation of aryl halides provides a direct route to synthesize valuable benzamide derivatives. This transformation is crucial in medicinal chemistry as the amide bond is a cornerstone of many drug molecules.

Data Presentation

Entry	Aryl Halide	Amine Source	Ni Catalyst (mol %)	Ligand (mol %)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	4-Bromotoluene	DMF	Ni(OAc) ₂ ·4 H ₂ O (5)	Phosphite 1 (5)	NaOMe (4)	DMF/1,4-dioxane	110	12	>99 (GC)	[9]
2	4-Iodotoluene	DMF	Ni(OAc) ₂ ·4 H ₂ O (5)	Phosphite 1 (5)	NaOMe (4)	DMF/1,4-dioxane	110	12	98 (GC)	[9]
3	1-Bromonaphthalene	DMF	Ni(OAc) ₂ ·4 H ₂ O (5)	Phosphite 1 (5)	NaOMe (4)	DMF/1,4-dioxane	110	12	64 (isolated)	[9]
4	2-Bromothiophene	DMF	Ni(OAc) ₂ ·4 H ₂ O (10)	Phosphite 1 (10)	NaOMe (4)	DMF/1,4-dioxane	110	12	94 (isolated)	[9]
5	Iodobenzene	Nitrobenzene	Ni(glyme)Cl ₂ (10)	L3 (12)	-	Dioxane	120	24	55 (isolated)	[4]
6	4-Iodotoluene	Nitrobenzene	Ni(glyme)Cl ₂ (10)	L3 (12)	-	Dioxane	120	24	65 (isolated)	[4]
7	4-Bromoanisole	Nitrobenzene	Ni(glyme)Cl ₂ (15)	L4 (15)	-	Dioxane	120	24	71 (isolated)	[4]

Note: L3 and L4 are specific ligands described in the cited reference.^[4]

Experimental Protocol: Aminocarbonylation of 4-Bromotoluene with DMF

Materials:

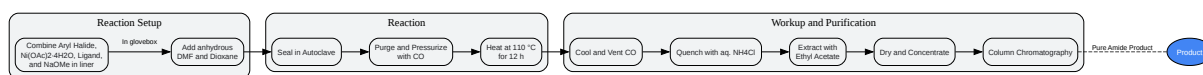
- 4-Bromotoluene
- Nickel(II) acetate tetrahydrate ($\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$)
- Phosphite ligand 1
- Sodium methoxide (NaOMe)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous 1,4-Dioxane
- High-pressure autoclave equipped with a magnetic stir bar and a gas inlet.

Procedure:

- To a glovebox, add 4-bromotoluene (1.0 mmol), $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (0.05 mmol, 5 mol%), and phosphite ligand 1 (0.05 mmol, 5 mol%) to an oven-dried glass liner for the autoclave.
- Add sodium methoxide (4.0 mmol, 4.0 equiv).
- Add anhydrous DMF (0.5 mL) and anhydrous 1,4-dioxane (3.0 mL).
- Seal the glass liner inside the autoclave.
- Remove the autoclave from the glovebox and connect it to a carbon monoxide gas line in a well-ventilated fume hood.
- Purge the autoclave with CO gas three times.
- Pressurize the autoclave to the desired CO pressure (e.g., 1 atm, or as optimized).

- Heat the reaction mixture to 110 °C and stir for 12 hours.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas into the fume hood exhaust.
- Open the autoclave, remove the glass liner, and quench the reaction mixture with a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N,N-dimethyl-4-methylbenzamide.^{[10][11][12]}

Reaction Workflow



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Caption: General workflow for nickel-catalyzed aminocarbonylation of aryl halides.

Carbonylation of Aryl Iodides with Thioacetates

The synthesis of S-aryl thioesters can be achieved through the nickel-catalyzed carbonylation of aryl iodides with thioacetates. This method provides a cost-effective route to these important synthetic intermediates.

Data Presentation

Entry	Aryl Iodide	Thioacetate	Ni Catalyst (mol %)	Ligand (mol %)	Reductant (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Iodobenzene	S-Ethylethioacetate	NiBr ₂ (5)	bpy (10)	Zn (2.0)	DMF/H ₂ O	110	15	69	[3] [5]
2	1-Iodo-4-methoxybenzene	S-Ethylethioacetate	NiBr ₂ (5)	bpy (10)	Zn (2.0)	DMF/H ₂ O	110	15	73	[3] [5]
3	1-Iodo-4-methylbenzene	S-Ethylethioacetate	NiBr ₂ (5)	bpy (10)	Zn (2.0)	DMF/H ₂ O	110	15	62	[3] [5]
4	1-Iodo-4-(trifluoromethyl)benzene	S-Propylethioacetate	NiBr ₂ (5)	bpy (10)	Zn (2.0)	DMF/H ₂ O	110	15	42	[3] [5]
5	3-Iodothiophene	S-Propylethioacetate	NiBr ₂ (5)	bpy (10)	Zn (2.0)	DMF/H ₂ O	110	15	42	[3] [5]

ethioa
te

Experimental Protocol: Synthesis of S-p-tolyl ethanethioate

Materials:

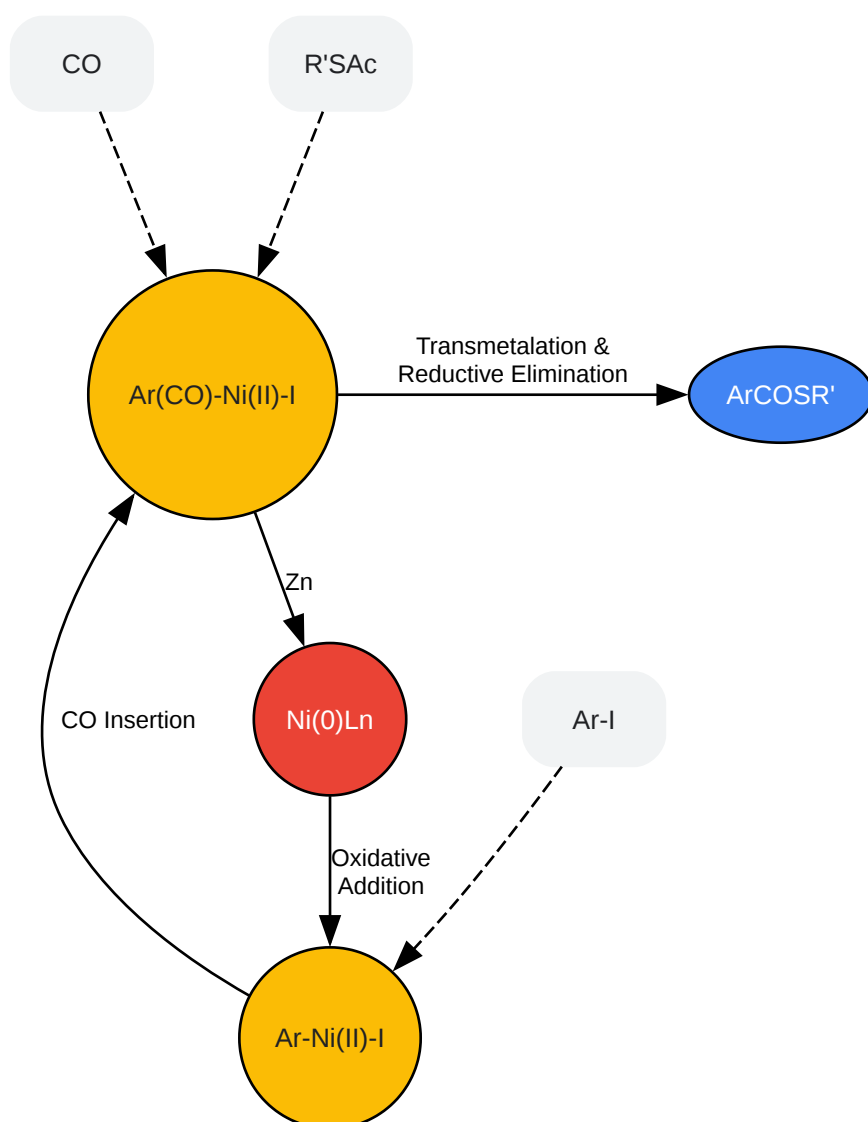
- 1-Iodo-4-methylbenzene
- S-Ethyl ethanethioate
- Nickel(II) bromide (NiBr_2)
- 2,2'-Bipyridine (bpy)
- Zinc powder (Zn)
- Anhydrous N,N-Dimethylformamide (DMF)
- Degassed deionized water
- Schlenk flask equipped with a magnetic stir bar
- Carbon monoxide (CO) balloon

Procedure:

- To an oven-dried Schlenk flask, add 1-iodo-4-methylbenzene (1.0 mmol), NiBr_2 (0.05 mmol, 5 mol%), bpy (0.1 mmol, 10 mol%), and Zn powder (2.0 mmol, 2.0 equiv).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add anhydrous DMF (2.0 mL) and degassed water (0.2 mL) via syringe.
- Add S-ethyl ethanethioate (1.5 mmol, 1.5 equiv) via syringe.

- Evacuate and backfill the flask with carbon monoxide from a balloon three times, leaving the final atmosphere under the CO balloon.
- Place the flask in a preheated oil bath at 110 °C and stir for 15 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove solid residues.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the pure S-p-tolyl ethanethioate.

Proposed Catalytic Cycle



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Caption: Proposed mechanism for nickel-catalyzed thiocarbonylation of aryl iodides.

Carbonylation of Benzylic Alcohols

The direct carbonylation of benzylic alcohols to produce valuable carboxylic acids, such as the nonsteroidal anti-inflammatory drug ibuprofen, is a highly atom-economical transformation.

Nickel iodide has been shown to be an effective catalyst for this process.

Data Presentation

Entry	Benzyl Alcohol	Ni Catalyst (mol %)	Ligand (mol %)	Additive (equiv)	Solvent	CO Pressure (bar)	Temp (°C)	Time (h)	Yield (%)	Reference
1	1-Phenylethanol	Nil ₂ (5)	PPh ₃ (10)	HI (10 mol%)	Dioxane	20	120	20	85	[13]
2	1-(4-isobutylphenyl)ethanol	Nil ₂ (5)	PPh ₃ (10)	HI (10 mol%)	Dioxane	20	120	20	80 (Ibuprofen)	[13]
3	Diphenylmethanol	Nil ₂ (5)	PPh ₃ (10)	HI (10 mol%)	Dioxane	20	120	20	75	[13]
4	1-Naphthylethanol	Nil ₂ (5)	PPh ₃ (10)	HI (10 mol%)	Dioxane	20	120	20	82	[13]

Experimental Protocol: Synthesis of Ibuprofen

Materials:

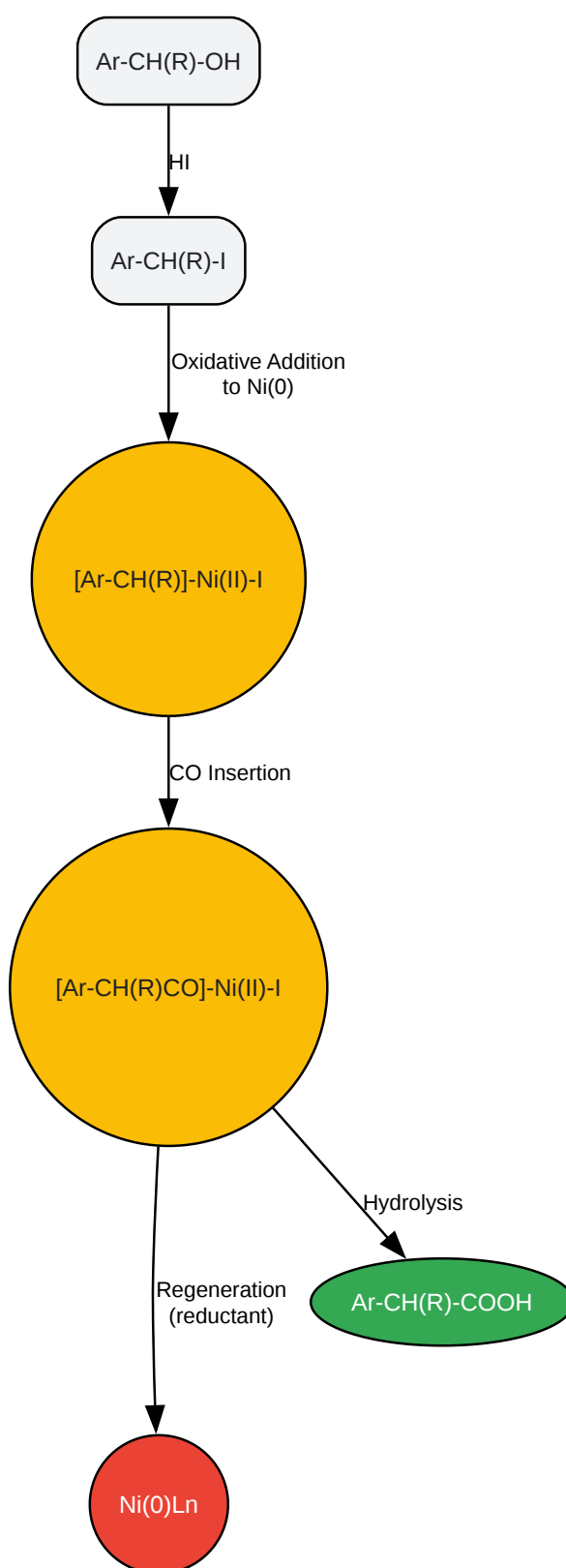
- 1-(4-isobutylphenyl)ethanol
- Nickel(II) iodide (NiI₂)
- Triphenylphosphine (PPh₃)
- Hydroiodic acid (HI, 57 wt% in water)
- Anhydrous 1,4-Dioxane

- High-pressure autoclave with a glass liner and magnetic stir bar

Procedure:

- In a glovebox, add NiI_2 (0.05 mmol, 5 mol%) and PPh_3 (0.10 mmol, 10 mol%) to the glass liner of the autoclave.
- Add 1-(4-isobutylphenyl)ethanol (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).
- Add hydroiodic acid (0.10 mmol, 10 mol%) via syringe.
- Seal the liner in the autoclave.
- Remove from the glovebox and connect to a CO line in a fume hood.
- Pressurize the autoclave with 20 bar of carbon monoxide.
- Heat the reaction to 120 °C and stir for 20 hours.
- After cooling and venting the CO, open the autoclave.
- Dilute the reaction mixture with diethyl ether and wash with water.
- Extract the aqueous layer with diethyl ether.
- To the combined organic layers, add a 1 M NaOH solution to extract the carboxylic acid product as its sodium salt.
- Separate the aqueous layer and acidify with concentrated HCl until the product precipitates.
- Extract the aqueous layer with diethyl ether, dry the organic layer over MgSO_4 , and remove the solvent under reduced pressure to yield ibuprofen.^{[9][14][15][16]}

Mechanistic Pathway



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Caption: Simplified mechanism for the carbonylation of benzylic alcohols.

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